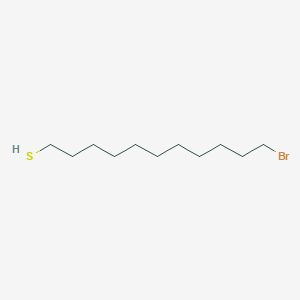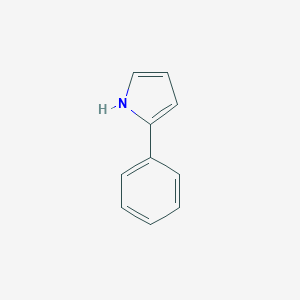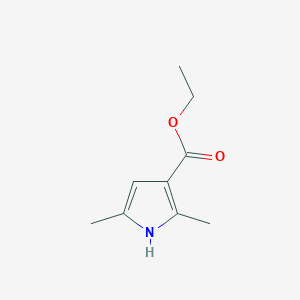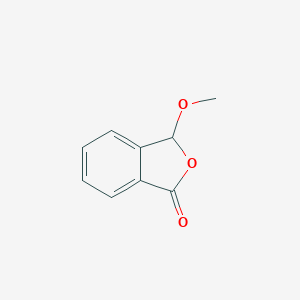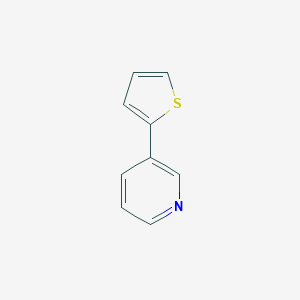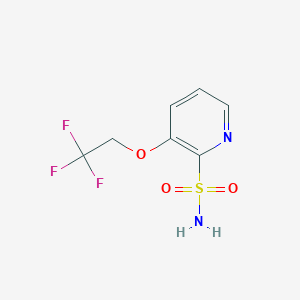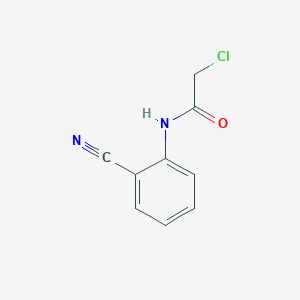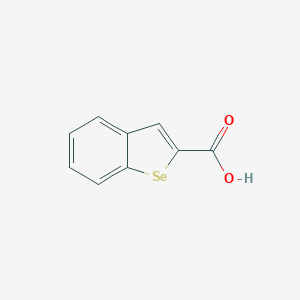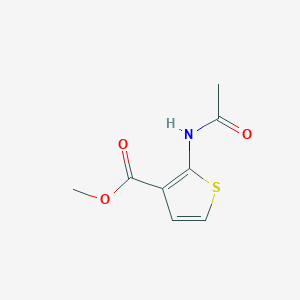
(3-异丙基异恶唑-5-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isopropylisoxazol-5-yl)methanol is a heterocyclic compound with the molecular formula C7H11NO2 It features an isoxazole ring substituted with an isopropyl group at the 3-position and a hydroxymethyl group at the 5-position
科学研究应用
(3-Isopropylisoxazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of (3-Isopropylisoxazol-5-yl)methanol are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
This intermediate then reacts with methanol to produce TEMPOH B and CH3O-TMS .
Result of Action
The molecular and cellular effects of (3-Isopropylisoxazol-5-yl)methanol’s action are currently unknown. As this compound is provided to early discovery researchers , it is likely that its effects are still under investigation.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (3-Isopropylisoxazol-5-yl)methanol is not well-documented. Factors such as temperature, pH, and the presence of other compounds can potentially affect its action. For instance, the compound is classified as a combustible liquid , suggesting that it may be sensitive to heat or ignition sources.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylisoxazol-5-yl)methanol typically involves the cyclization of α,β-acetylenic oximes. One common method includes the use of AuCl3 as a catalyst under moderate reaction conditions to achieve good yields . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: While specific industrial production methods for (3-Isopropylisoxazol-5-yl)methanol are not extensively documented, the general principles of isoxazole synthesis can be applied. These methods often involve scalable cycloaddition reactions and the use of metal catalysts to ensure high yields and purity.
化学反应分析
Types of Reactions: (3-Isopropylisoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
相似化合物的比较
- (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol
- (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol
- (1-Isopropylpyrrolidin-3-yl)methanol
Comparison: (3-Isopropylisoxazol-5-yl)methanol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
属性
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)10-8-7/h3,5,9H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKFKVLYULJWFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560297 |
Source


|
| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14633-17-1 |
Source


|
| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
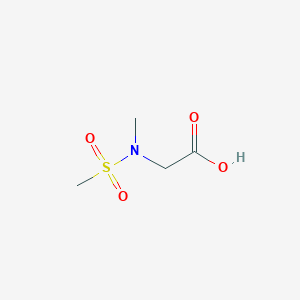
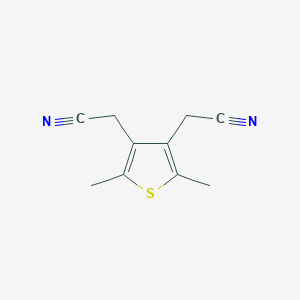
acetic acid](/img/structure/B186533.png)
